molecular formula C16H10ClNO2S2 B12150318 (Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

(Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B12150318
M. Wt: 347.8 g/mol
InChI Key: GVZJXROGQXXXMJ-ZSOIEALJSA-N
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Description

(Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a hydroxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of quinones from the hydroxyphenyl group.

    Reduction: Formation of benzyl derivatives from the chlorobenzylidene group.

    Substitution: Formation of substituted benzylidene derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer properties suggest that it could be developed into new treatments for infections and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable starting material for the production of various bioactive compounds.

Mechanism of Action

The mechanism of action of (Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(4-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
  • (Z)-5-(4-methylbenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
  • (Z)-5-(4-nitrobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Uniqueness

(Z)-5-(4-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. The hydroxyphenyl group also

Properties

Molecular Formula

C16H10ClNO2S2

Molecular Weight

347.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClNO2S2/c17-11-6-4-10(5-7-11)8-14-15(20)18(16(21)22-14)12-2-1-3-13(19)9-12/h1-9,19H/b14-8-

InChI Key

GVZJXROGQXXXMJ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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